

# Application Note: Forensic Identification of 2- iodo-4,5-dimethoxyphenethylamine (2C-iP)

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## Compound of Interest

Compound Name: 2C-iP

Cat. No.: B593377

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## Introduction

**2C-iP** (2-iodo-4,5-dimethoxyphenethylamine) is a lesser-known psychedelic compound belonging to the 2C family of phenethylamines. As a new psychoactive substance (NPS), its emergence in the illicit drug market poses a significant challenge to forensic laboratories. The structural similarity of **2C-iP** to other regulated 2C compounds, such as 2C-B and 2C-I, necessitates the development of specific and sensitive analytical methods for its unambiguous identification in seized materials and biological samples. This document outlines the recommended protocols for the forensic identification of **2C-iP**, employing modern analytical techniques to ensure accurate and reliable results for researchers, scientists, and drug development professionals.

The primary analytical approaches for the identification and quantification of **2C-iP** involve gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).<sup>[1][2][3][4][5][6][7]</sup> These techniques offer the high sensitivity and specificity required for the analysis of trace amounts of the substance in complex matrices.<sup>[5]</sup> Sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest.<sup>[8][9]</sup> Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation for biological samples.<sup>[8]</sup>

## Analytical Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.<sup>[2]</sup> For **2C-iP**,

derivatization may be necessary to improve its volatility and chromatographic properties. The mass spectrum of **2C-iP** will exhibit a characteristic fragmentation pattern that can be used for its identification.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds like **2C-iP** in complex biological matrices.[1][5][6][7] It provides excellent specificity through the selection of precursor and product ion transitions.

## Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of **2C-iP** using the described methods. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: GC-MS Method Parameters and Performance

| Parameter                     | Value   |
|-------------------------------|---|
| Column                        | 30 m x 0.25 mm ID, 0.25 $\mu$ m film thickness (e.g., HP-5MS) |
| Injector Temperature          | 250 °C  |
| Oven Program                  | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min   |
| Carrier Gas                   | Helium at 1.0 mL/min  |
| Ionization Mode               | Electron Ionization (EI) at 70 eV                             |
| Mass Range                    | 40-500 amu  |
| Limit of Detection (LOD)      | 1-5 ng/mL   |
| Limit of Quantification (LOQ) | 5-15 ng/mL  |
| Linearity ( $r^2$ )           | >0.99   |
| Precision (%RSD)              | <10%  |
| Accuracy (%Bias)              | ±15%  |

Table 2: LC-MS/MS Method Parameters and Performance

| Parameter                     | Value  |
|-------------------------------|--|
| Column                        | C18, 100 mm x 2.1 mm ID, 1.8 $\mu$ m particle size |
| Mobile Phase A                | 0.1% Formic Acid in Water                          |
| Mobile Phase B                | 0.1% Formic Acid in Acetonitrile                   |
| Gradient                      | 5% B to 95% B over 10 minutes                      |
| Flow Rate                     | 0.3 mL/min   |
| Ionization Mode               | Electrospray Ionization (ESI), Positive            |
| Precursor Ion (m/z)           | [M+H] <sup>+</sup> of 2C-iP                        |
| Product Ions (m/z)            | To be determined experimentally                    |
| Limit of Detection (LOD)      | 0.05-0.5 ng/mL                                     |
| Limit of Quantification (LOQ) | 0.2-1.5 ng/mL                                      |
| Linearity ( $r^2$ )           | >0.995   |
| Precision (%RSD)              | <5%  |
| Accuracy (%Bias)              | $\pm$ 10%  |

## Experimental Protocols

### Protocol 1: Sample Preparation of Biological Samples (Blood/Urine) for LC-MS/MS Analysis

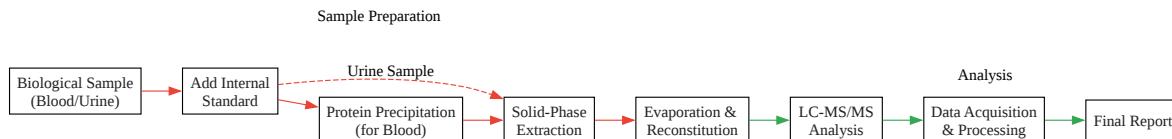
- Sample Pre-treatment: To 1 mL of urine or blood plasma, add an internal standard.
- Protein Precipitation (for blood/plasma): Add 2 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
- Solid-Phase Extraction (SPE):
  - Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

- Load the supernatant from the protein precipitation step or the pre-treated urine sample onto the cartridge.
- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analyte with 2 mL of 2% ammonium hydroxide in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
- Analysis: Inject an aliquot into the LC-MS/MS system.

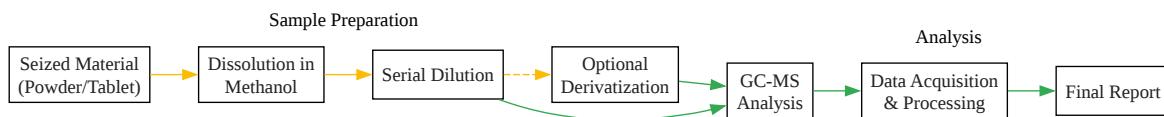
#### Protocol 2: Analysis of Seized Powder/Tablet Samples by GC-MS

- Sample Preparation: Accurately weigh and dissolve a portion of the homogenized powder or crushed tablet in methanol to achieve an approximate concentration of 1 mg/mL.
- Dilution: Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.
- (Optional) Derivatization: If necessary, evaporate a portion of the methanolic solution to dryness and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS). Heat at 70°C for 30 minutes.
- Analysis: Inject 1 µL of the solution (derivatized or underivatized) into the GC-MS system.

## Visualizations

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Caption: Workflow for LC-MS/MS analysis of **2C-iP** in biological samples.

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Caption: Workflow for GC-MS analysis of **2C-iP** in seized materials.

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